

# Application Notes and Protocols for Cerium (fod)₃ as an NMR Shift Reagent

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## Introduction

In Nuclear Magnetic Resonance (NMR) spectroscopy, overlapping signals in complex spectra can pose a significant challenge to unambiguous structure elucidation. Lanthanide Shift Reagents (LSRs) are powerful tools used to induce chemical shifts in the NMR spectrum of an analyte, thereby resolving overlapping peaks and facilitating spectral interpretation. These reagents are typically  $\beta$ -diketonate complexes of paramagnetic lanthanide ions. The interaction between the lanthanide metal center, a Lewis acid, and a Lewis basic site on the analyte molecule (such as hydroxyls, ketones, or amines) leads to a pseudocontact shift. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the observed nucleus.

This application note focuses on the use of Cerium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly abbreviated as Ce(fod)<sub>3</sub>, as an NMR shift reagent. Cerium-based reagents, along with those of praseodymium, neodymium, samarium, terbium, and holmium, are known to typically induce upfield shifts (to a lower ppm value) in proton NMR spectra.[1][2] This is in contrast to europium, erbium, thulium, and ytterbium complexes, which generally cause downfield shifts.[1] The upfield shifting properties of Ce(fod)<sub>3</sub> can be particularly advantageous for resolving signals that are crowded in the downfield region of the spectrum.

## **Principle of Action**



The primary mechanism by which lanthanide shift reagents like Ce(fod)<sub>3</sub> induce shifts is the pseudocontact interaction. This is a through-space magnetic interaction between the magnetic moment of the unpaired f-electrons of the lanthanide ion and the nucleus being observed.[1] The lanthanide ion creates a large magnetic anisotropy, resulting in shielding and deshielding cones around it.[1] When the analyte coordinates to the lanthanide complex, its protons will experience a shift in their resonance frequency depending on their position within these cones. The rate of complexation and dissociation is typically fast on the NMR timescale, resulting in a weighted-average signal for the free and complexed analyte.[1] Consequently, the observed chemical shift is dependent on the concentration of the shift reagent.

The magnitude of the induced shift ( $\Delta\delta$ ) is primarily dependent on the distance (r) and the angle ( $\theta$ ) between the lanthanide ion and the proton in question. Protons closer to the site of coordination will experience a larger induced shift. This distance dependence is invaluable for spectral assignment, as it allows for the correlation of the magnitude of the shift with the proximity of a proton to the Lewis basic coordinating site.

# Application Example: Resolving Proton Signals in Borneol

To illustrate the utility of upfield shift reagents, we present data analogous to what would be expected with Ce(fod)<sub>3</sub>, using the closely related praseodymium reagent, Pr(fod)<sub>3</sub>, on the bicyclic alcohol, borneol. Borneol presents a rigid structure with several protons whose signals are often clustered, making it an excellent candidate for demonstrating the resolving power of LSRs.

## **Experimental Data**

The following table summarizes the ¹H NMR chemical shifts of borneol in the absence of a shift reagent and the lanthanide-induced shifts (LIS) at a 1:1 molar ratio of Pr(fod)₃ to borneol.



| Proton Assignment   | Initial Chemical<br>Shift (δ) ppm | Lanthanide-<br>Induced Shift (Δδ)<br>ppm at 1:1 Ratio | Final Chemical<br>Shift (δ) ppm |
|---------------------|-----------------------------------|---|---------------------------------|
| ОН                  | ~1.5                              | -25.0   | -23.5                           |
| H-2 (endo)          | 4.0                               | -20.0   | -16.0                           |
| H-1                 | 1.8                               | -10.0   | -8.2                            |
| H-6 (exo)           | 1.7                               | -8.0  | -6.3                            |
| H-3 (exo)           | 2.4                               | -7.0  | -4.6                            |
| H-3 (endo)          | 1.3                               | -6.0  | -4.7                            |
| H-5 (exo)           | 1.9                               | -5.0  | -3.1                            |
| CH <sub>3</sub> -8  | 0.9                               | -4.0  | -3.1                            |
| CH₃-9               | 0.8                               | -3.5  | -2.7                            |
| CH <sub>3</sub> -10 | 1.0                               | -3.0  | -2.0                            |

Note: Data is representative for Pr(fod)<sub>3</sub>, which exhibits similar upfield shifting behavior to Ce(fod)<sub>3</sub>. The initial chemical shifts are approximate and can vary with solvent and concentration. The LIS values are extrapolated to a 1:1 molar ratio for comparison.

# **Experimental Protocols Materials and Equipment**

- Analyte of interest (e.g., alcohol, ketone, amine)
- Cerium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) [Ce(fod)₃]
- High-purity, dry, non-complexing deuterated solvent (e.g., CDCl3, CCl4, CD2Cl2)[1]
- NMR tubes
- Microsyringe



NMR spectrometer

## **Sample Preparation Protocol**

- Analyte Solution Preparation: Prepare a solution of the analyte in the chosen deuterated solvent at a suitable concentration for obtaining a good quality NMR spectrum (typically 5-20 mg in 0.5-0.7 mL of solvent).
- Solvent Purity: Ensure the solvent is dry. Water strongly coordinates with lanthanide shift reagents and can diminish their effectiveness.[1] If using CDCl<sub>3</sub>, it is advisable to remove the ethanol stabilizer by passing it through a short plug of activated alumina.[1]
- Shift Reagent Stock Solution: Prepare a stock solution of Ce(fod)₃ in the same deuterated solvent. A typical concentration is around 0.1 M, but this can be adjusted based on the solubility of the reagent and the desired incremental additions.
- Initial Spectrum: Acquire a standard <sup>1</sup>H NMR spectrum of the analyte solution before adding any shift reagent. This will serve as the reference (0 equivalent) spectrum.

## **Titration Protocol**

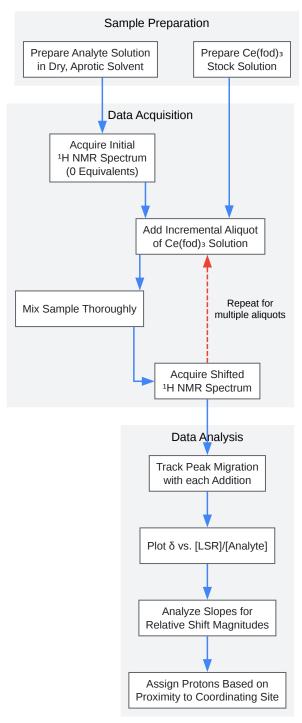
- Incremental Addition: Using a microsyringe, add a small, precise aliquot of the Ce(fod)₃ stock solution to the NMR tube containing the analyte solution. A typical starting point is to add 0.1 molar equivalents of the shift reagent relative to the analyte.
- Mixing: Gently invert the NMR tube several times to ensure thorough mixing.
- Spectrum Acquisition: Acquire an NMR spectrum after each addition of the shift reagent.
- Repeat: Continue the incremental additions (e.g., 0.2, 0.3, 0.4, 0.5 equivalents, and so on)
  and subsequent spectral acquisitions. It is crucial to keep track of the signals to correctly
  assign the shifted peaks.[1]
- Data Analysis: Plot the chemical shift (δ) of each proton signal as a function of the molar ratio of [Ce(fod)₃]/[Analyte]. The slope of this plot for each proton is proportional to its induced shift.



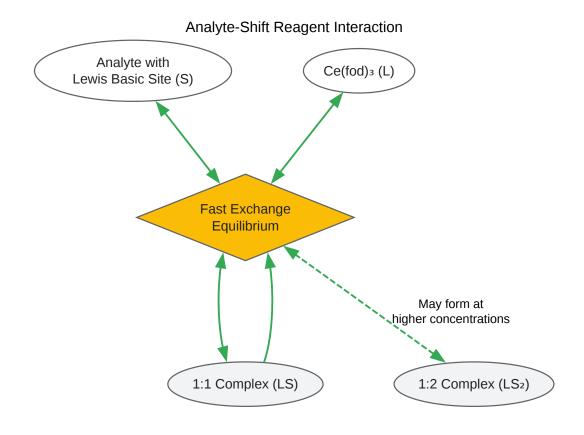
# Visualizations Logical Workflow for Using Ce(fod)₃



### Workflow for NMR Peak Separation using Ce(fod)₃







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